(E)-{AMINO[(E)-N,N-DIOXO-N'-(PHENYLAMINO)CARBAMIMIDOYL]METHYLIDENE}AMINO ACETATE
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Overview
Description
(E)-{AMINO[(E)-N,N-DIOXO-N’-(PHENYLAMINO)CARBAMIMIDOYL]METHYLIDENE}AMINO ACETATE is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound is notable for its intricate molecular arrangement, which includes both amino and carbamimido groups, making it a subject of interest in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-{AMINO[(E)-N,N-DIOXO-N’-(PHENYLAMINO)CARBAMIMIDOYL]METHYLIDENE}AMINO ACETATE typically involves multi-step organic reactions. One common method includes the reaction of phenylamine with carbamimidoyl chloride under controlled conditions to form the intermediate compound. This intermediate is then reacted with amino acetate in the presence of a suitable catalyst to yield the final product. The reaction conditions often require precise temperature control and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product while minimizing the risk of contamination. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings to achieve the desired quality of the compound.
Chemical Reactions Analysis
Types of Reactions
(E)-{AMINO[(E)-N,N-DIOXO-N’-(PHENYLAMINO)CARBAMIMIDOYL]METHYLIDENE}AMINO ACETATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or hydroxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in acidic or neutral conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents under inert atmospheres.
Substitution: Halides, hydroxides; reactions often require the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as oxides, amines, and substituted analogs
Scientific Research Applications
(E)-{AMINO[(E)-N,N-DIOXO-N’-(PHENYLAMINO)CARBAMIMIDOYL]METHYLIDENE}AMINO ACETATE has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential, particularly in the development of new drugs and treatments.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (E)-{AMINO[(E)-N,N-DIOXO-N’-(PHENYLAMINO)CARBAMIMIDOYL]METHYLIDENE}AMINO ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific context and application of the compound.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in the production of dyes and herbicides.
Amino Acids: Organic compounds with amino and carboxyl groups, fundamental building blocks of proteins.
Uniqueness
(E)-{AMINO[(E)-N,N-DIOXO-N’-(PHENYLAMINO)CARBAMIMIDOYL]METHYLIDENE}AMINO ACETATE is unique due to its specific combination of functional groups and its potential for diverse applications. Unlike simpler compounds, its complex structure allows for a wide range of chemical modifications and interactions, making it a versatile tool in scientific research and industrial applications.
Properties
IUPAC Name |
[(E)-[(2E)-1-amino-2-nitro-2-(phenylhydrazinylidene)ethylidene]amino] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O4/c1-7(16)19-14-9(11)10(15(17)18)13-12-8-5-3-2-4-6-8/h2-6,12H,1H3,(H2,11,14)/b13-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJBGIGSVYNQYOU-JLHYYAGUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)ON=C(C(=NNC1=CC=CC=C1)[N+](=O)[O-])N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O/N=C(\C(=N/NC1=CC=CC=C1)\[N+](=O)[O-])/N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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